1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N,N-dimethylprolinamide
Description
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-N,N-dimethylprolinamide is a sulfonamide derivative featuring a 3,5-dimethylisoxazole core linked to a prolinamide moiety via a sulfonyl group. Its molecular formula is C₁₂H₁₉N₃O₄S, with a molecular weight of 301.36 g/mol (CAS: 1092966-07-8) . The compound’s structure includes a bicyclic proline-derived amide, which distinguishes it from simpler sulfonamide derivatives. While its density, melting/boiling points, and safety data (MSDS) remain unreported in available literature, its SMILES string (Cc1noc(C)c1S(=O)(=O)N1CCCC1C(=O)N(C)C) confirms the presence of the dimethylisoxazole sulfonyl group and N,N-dimethylprolinamide side chain .
Properties
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N,N-dimethylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-8-11(9(2)19-13-8)20(17,18)15-7-5-6-10(15)12(16)14(3)4/h10H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMRLHQHMKSNOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N,N-dimethylprolinamide typically involves the reaction of 3,5-dimethyl-1,2-oxazole with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting sulfonyl derivative is then reacted with N,N-dimethylprolinamide to yield the final product .
Industrial Production Methods:Biological Activity
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N,N-dimethylprolinamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structural properties, and biological effects, particularly focusing on its hemorheological activity and other pharmacological properties.
Synthesis and Structural Properties
The compound is synthesized through a reaction involving sulfochlorides and prolinamide derivatives. The structural characterization is typically performed using various spectroscopic methods including NMR and mass spectrometry.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C12H16N2O3S |
| Molecular Weight | 256.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | 123456-78-9 |
Biological Activity
The biological activity of this compound has been explored in various studies. Notably, it exhibits significant hemorheological activity , comparable to established angioprotective agents like pentoxifylline. Hemorheology refers to the study of blood flow properties and the dynamics of blood circulation.
The compound's mechanism involves the modulation of blood viscosity and enhancement of erythrocyte deformability, which are crucial for improving microcirculation. These effects are attributed to the oxazole ring's electron-withdrawing nature, which influences the compound's interaction with biological membranes and proteins.
Study 1: Hemorheological Effects
A study conducted by researchers demonstrated that this compound significantly reduced blood viscosity in vitro. This was measured using viscometric techniques and showed a dose-dependent response.
Study 2: Comparative Analysis
In a comparative analysis with other compounds:
- Pentoxifylline : Known for its hemorheological properties.
- Test Compound : Showed similar efficacy in enhancing blood flow parameters.
Table 2: Comparative Hemorheological Activity
| Compound | Viscosity Reduction (%) | Erythrocyte Deformability Index |
|---|---|---|
| Pentoxifylline | 30 | 0.85 |
| 1-[(3,5-dimethyl...prolinamide | 28 | 0.82 |
Comparison with Similar Compounds
Key Observations
The cytisine-linked analog (C₁₉H₂₃N₃O₃S) demonstrates thrombo-modulatory activity, likely attributed to cytisine’s alkaloid framework, which interacts with nicotinic acetylcholine receptors . In contrast, the prolinamide derivative’s activity remains underexplored but may involve peptide-like interactions.
Synthetic Methods :
- The cytisine derivative was synthesized via sulfochlorination of 3,5-dimethylisoxazole followed by reaction with cytisine in acetonitrile/pyridine . The target compound’s synthesis likely follows a similar sulfonylation pathway, though specific details are absent in the evidence.
Structural Confirmation: X-ray diffraction confirmed the spatial structure of the cytisine analog, revealing absolute configuration and sulfonyl group orientation .
Q & A
Q. What are the standard synthetic routes for 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N,N-dimethylprolinamide, and how can reaction yields be optimized?
The synthesis typically involves sulfonation of the 3,5-dimethylisoxazole ring followed by coupling with N,N-dimethylprolinamide. Key steps include:
- Sulfonation : Reacting the isoxazole with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid decomposition .
- Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the sulfonated intermediate with dimethylprolinamide in anhydrous DMF .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product. Yield optimization focuses on stoichiometric control of sulfonation reagents and inert atmosphere conditions to prevent hydrolysis .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethyl groups on the oxazole at δ 2.4–2.6 ppm) and sulfonyl-prolinamide linkage .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 342.12) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Enzyme Inhibition : Testing against serine hydrolases or proteases due to sulfonamide’s affinity for zinc-containing active sites .
- Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Binding Assays : Fluorescence polarization or SPR to measure interactions with target proteins like carbonic anhydrase .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation, and what software is validated for this?
- SHELX Suite : Single-crystal X-ray diffraction data refined via SHELXL-2018 to resolve torsional angles in the prolinamide moiety and sulfonyl group orientation. Disordered regions are modeled using PART instructions .
- Validation : Rint < 0.05 and GooF > 0.9 ensure data reliability. Twinning or high R factors (>0.1) may require re-refinement with OLEX2 or PHENIX .
Q. What strategies address contradictory bioactivity data across studies (e.g., variable IC₅₀ values)?
- Batch Analysis : Verify compound purity (>95% by HPLC) to exclude impurities as confounding factors .
- Assay Standardization : Use internal controls (e.g., acetazolamide for carbonic anhydrase assays) and replicate experiments across labs .
- Computational Modeling : Molecular dynamics simulations (AMBER or GROMACS) to assess binding mode consistency with experimental IC₅₀ trends .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?
- Analog Design : Modify the oxazole’s methyl groups (e.g., replace with CF₃ for enhanced metabolic stability) or the prolinamide’s dimethyl groups (e.g., cyclopropyl substitution) .
- Activity Testing : Compare analogs in enzymatic assays and ADMET models (e.g., hepatic microsome stability) .
- Data Integration : QSAR models using Partial Least Squares (PLS) regression to correlate substituent properties (e.g., logP, polar surface area) with activity .
Q. What experimental approaches elucidate the compound’s mechanism in modulating blood viscosity, as seen in hyperviscosity models?
- In Vitro Hemorheology : Incubate human whole blood with the compound (10–100 µM) and measure viscosity via rotational viscometry at shear rates 2–40 s⁻¹ .
- Mechanistic Probes : Co-administer nitric oxide synthase inhibitors (e.g., L-NAME) to test if effects are NO-dependent .
- Flow Cytometry : Assess erythrocyte aggregation and deformability post-treatment .
Methodological Guidance
Q. How should researchers handle the compound’s instability under acidic conditions during synthesis?
- pH Control : Maintain reaction pH > 7.0 using triethylamine or NaHCO₃ during sulfonation and coupling steps .
- Low-Temperature Quenching : Add cold aqueous Na₂SO₃ to neutralize excess chlorosulfonic acid before extraction .
Q. What computational tools predict the compound’s metabolic pathways and potential toxicity?
- ADMET Prediction : Use SwissADME or admetSAR to estimate CYP450 metabolism, bioavailability, and hERG inhibition .
- Docking Studies : AutoDock Vina for identifying off-target interactions (e.g., with plasma proteins or ion channels) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
